2-(Methoxymethyl)-1,3,5-trimethylbenzene

Overview

Description

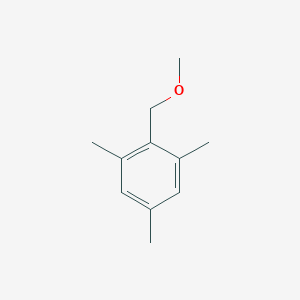

2-(Methoxymethyl)-1,3,5-trimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three methyl groups and one methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1,3,5-trimethylbenzene can be achieved through several methods. One common approach involves the alkylation of 1,3,5-trimethylbenzene with methoxymethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

2-(Methoxymethyl)-1,3,5-trimethylbenzene has several applications in scientific research:

- Medicine

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various aromatic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Biological Activity

2-(Methoxymethyl)-1,3,5-trimethylbenzene, a derivative of trimethylbenzene, has garnered attention for its potential biological activities. This compound is structurally related to various aromatic hydrocarbons and has been studied for its reactivity and interactions with biological systems. This article will explore the biological activity of this compound, including its mechanisms of action, biological interactions, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a methoxymethyl group attached to a trimethylbenzene backbone. The presence of the methoxy group can influence the compound's solubility and reactivity with biological molecules.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 178.27 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Research indicates that this compound exhibits notable interactions with various biological targets. Its primary mechanisms include:

- Reactivity with Electrophiles : The methoxy group enhances the compound's reactivity with electrophilic species, potentially leading to the formation of adducts that can influence cellular processes.

- Antioxidant Properties : Some studies suggest that compounds similar to this compound may exhibit antioxidant activity, which could protect cells from oxidative stress.

Case Studies

- Environmental Impact Study : A case study investigated the effects of chemical spills involving compounds related to trimethylbenzene derivatives. The findings highlighted the importance of understanding the degradation pathways and potential toxicological effects on aquatic organisms . Although not directly focused on this compound, it underscores the relevance of studying similar compounds in environmental contexts.

- Oxidation Reactions : A detailed study on the oxidation pathways of trimethylbenzene derivatives demonstrated that these compounds undergo significant transformations in atmospheric conditions. The resulting products can contribute to secondary organic aerosol formation and may have implications for air quality and health .

Research Findings

Recent research has focused on the biological interactions of this compound:

- Toxicity Assessments : Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity levels in aquatic environments, further studies are needed to understand their chronic effects on ecosystems.

- Volatile Organic Compound (VOC) Behavior : As a VOC, this compound's behavior in urban atmospheres has been studied concerning its contribution to air pollution and potential health risks associated with inhalation exposure .

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Potential protective effects against oxidative stress |

| Reactivity | High reactivity with electrophiles |

| Environmental Toxicity | Low toxicity in aquatic systems observed |

Properties

IUPAC Name |

2-(methoxymethyl)-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-5-9(2)11(7-12-4)10(3)6-8/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAMPSPWYDTXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)COC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277006 | |

| Record name | 2-(methoxymethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-55-0 | |

| Record name | NSC341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methoxymethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.